N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (IUPAC name provided in ) is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with an acetamide moiety substituted at the N-position with a 4-ethylphenyl group. Its molecular formula is C₂₀H₁₈N₄O₂, and it is cataloged under CAS number 536706-70-4 (). The compound’s structure includes a sulfur atom linking the pyrimidoindole core to the acetamide group, a feature critical for interactions with biological targets such as Toll-like receptor 4 (TLR4) or olfactory receptors (Orco) .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-13-7-9-14(10-8-13)22-17(25)11-24-12-21-18-15-5-3-4-6-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOYEYDTWDWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidoindole Moiety: The pyrimidoindole moiety can be constructed by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and indole derivatives.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural characteristics to N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exhibit significant antimicrobial activities. Specifically, derivatives within the pyrimidoindole family have shown effectiveness against various bacterial strains:
- Mechanism of Action : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways.
Case Study: Antibacterial Evaluation
A study conducted on synthesized derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 37.9 to 113.8 μM against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The potential anticancer properties of this compound are noteworthy. Research has shown that similar compounds can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Compounds in this class have demonstrated the ability to halt the cell cycle at the G2/M phase.
- Target Pathways : They often target critical signaling pathways such as PI3K/AKT/mTOR, which are vital for cell survival and proliferation.
Research Findings
In vitro studies suggest that these compounds can effectively induce cell death in colorectal cancer cell lines by inhibiting key proteins involved in cell survival.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical methodologies involving the reaction of specific precursors under controlled conditions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Structural Analogues with Pyrimido[5,4-b]indole Cores
Compounds sharing the pyrimido[5,4-b]indole core but differing in substituents demonstrate distinct biological and physicochemical properties (Table 1):
Table 1: Key Pyrimido[5,4-b]indole-Based Analogues
Key Observations :
Analogues with Triazino[5,6-b]indole and Benzimidazole Cores
Compounds with triazino[5,6-b]indole or benzimidazole cores highlight the role of heterocyclic diversity (Table 2):
Table 2: Heterocyclic Core Variations
Key Observations :
- Core Structure Impact: Triazinoindole derivatives (–4) show antimicrobial activity, while pyrimidoindoles () are prioritized for TLR4 modulation. The acetamide-thioether linkage is conserved across both classes, suggesting its role as a pharmacophore .
- Halogen Effects : Bromine substitution (e.g., Compound 25 in ) enhances halogen bonding with targets, improving potency but reducing synthetic yield (e.g., 6% for Compound 21 in ) .
Functional Group Variations: Sulfanyl vs. Sulfonyl Acetamides
The sulfur atom’s oxidation state significantly alters bioactivity:
- Sulfanyl Acetamides (e.g., target compound, VUAA-1 in ): Critical for Orco agonism, with EC₅₀ values in nanomolar ranges .
- Sulfonyl Acetamides (e.g., MGH-CP25 in ): Exhibit TEAD–YAP inhibitory activity but reduced cell permeability due to higher polarity .
Biological Activity
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 1112010-76-0 |
Structure
The structure of this compound includes an ethylphenyl group and a pyrimidoindole moiety, which contribute to its diverse biological activities.
This compound exerts its biological effects through various mechanisms:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits higher potency compared to traditional antibiotics such as ampicillin and streptomycin .
- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives of pyrimidoindoles have shown promising activity against HeLa and MCF-7 cancer cell lines with IC50 values in the micromolar range .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Studies
A study evaluating the antimicrobial activity of related compounds found that derivatives similar to this compound exhibited significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 37.9 to 113.8 μM .
Anticancer Activity
In vitro studies have demonstrated that this compound can effectively inhibit the growth of cancer cell lines such as HeLa and MCF-7. For instance, compounds derived from similar structures showed IC50 values less than 1 μM against these cell lines . Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was highlighted in research where it was found to significantly suppress COX enzyme activity. The IC50 values for COX inhibition were reported at levels comparable to standard anti-inflammatory agents .
Case Studies
- Case Study on Antimicrobial Activity : A recent study synthesized several pyrimidoindole derivatives and tested their antimicrobial efficacy. Among these derivatives, one showed remarkable activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value significantly lower than that of conventional antibiotics .
- Case Study on Anticancer Activity : In another study focusing on the anticancer properties of indole derivatives, this compound was included in a panel of compounds tested against various cancer cell lines. Results indicated a strong correlation between structural modifications and enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between pyrimidoindole derivatives and acetamide intermediates. For example, analogs with similar scaffolds (e.g., indole-acetamide hybrids) are synthesized using EDCI/HOBt-mediated coupling in DMF at 60–80°C, achieving yields up to 72% . Optimization strategies include:
- Solvent selection (polar aprotic solvents like DMF or THF).
- Temperature control (60–80°C for 12–24 hours).
- Catalysts (e.g., EDCI for amide bond formation).
- Monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Key for identifying NH protons (δ 10–13 ppm for amide/indole NH groups) and aromatic/alkyl substituents .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peaks within ±2 ppm error).
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1650–1750 cm⁻¹) .
- XRD : Resolves tautomeric ambiguities (e.g., amine vs. imine forms) in solid-state structures .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition Assays : Test against cancer targets (e.g., Bcl-2/Mcl-1) using fluorescence polarization or TR-FRET .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility Testing : Employ shake-flask methods in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches of the compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identifies dynamic tautomerism (e.g., amine/imine equilibria) affecting NH proton shifts .
- Deuterated Solvent Screening : DMSO-d6 vs. CDCl3 can stabilize specific tautomeric forms.
- X-ray Crystallography : Provides definitive structural confirmation and clarifies solid-state protonation states .
- DFT Calculations : Predict NMR chemical shifts to match experimental data .
Q. What strategies are effective in enhancing the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate, PEG chains) on the 4-ethylphenyl moiety .
- Co-solvent Systems : Use DMSO/PBS mixtures or cyclodextrin-based encapsulation .
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoparticle Formulation : Lipid-based or polymeric nanoparticles enhance biodistribution .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action against cancer targets?
- Methodological Answer :
- Molecular Docking : Screen against Bcl-2/Mcl-1 homology models to identify binding pockets .
- siRNA Knockdown : Validate target engagement by correlating protein downregulation with apoptosis .
- Transcriptomic Profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo Xenografts : Test efficacy in murine models using subcutaneous tumor implants and PET imaging .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
- Methodological Answer :
- QSAR Models : Use tools like Schrödinger’s QikProp or SwissADME to predict logP, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets like Bcl-2 over 100-ns trajectories .
- Metabolite Prediction : Employ GLORY or MetaSite to identify probable Phase I/II metabolites .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-Response Repetition : Ensure consistency across triplicate experiments.
- Cell Line Authentication : Verify STR profiles to rule out contamination.
- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) to confirm on-target effects .
Q. Why might HPLC purity analyses differ from NMR-based purity assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
